1-Bromophenanthrene

Übersicht

Beschreibung

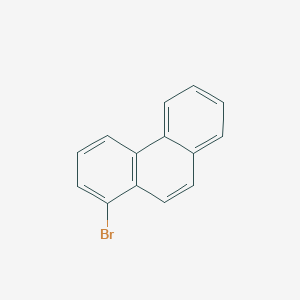

1-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of three fused benzene rings with a bromine atom attached to the first carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

1-Bromophenanthrene can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrene. In this process, phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added dropwise under reflux conditions. The reaction mixture is then purified to obtain this compound .

Industrial production methods often involve similar bromination reactions but on a larger scale. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Bromophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.

Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.

Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to form different derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenanthrenes.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Bromination of Phenanthrene : 1-Bromophenanthrene can be synthesized through bromination reactions involving phenanthrene and bromine or brominating agents under controlled conditions.

- Coupling Reactions : It can also serve as a precursor in coupling reactions to form more complex polycyclic aromatic compounds .

Fluorescence Studies

This compound exhibits fluorescence properties, making it useful in fluorescence spectroscopy and microscopy. Its ability to fluoresce under UV light allows researchers to utilize it as a fluorescent probe in various analytical techniques.

- Room Temperature Phosphorescence (RTP) : Studies have demonstrated that this compound can be used in RTP analysis, where it shows significant phosphorescent behavior when complexed with surfactants like sodium deoxycholate (NaDC). This application is particularly valuable for detecting low concentrations of analytes .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for detecting metal ions and other substances due to its coordination capabilities.

- Fluorescence Probes : this compound can coordinate with metal ions such as chromium (Cr) and iron (Fe), enhancing its utility as a fluorescence probe for analytical detection methods. This property allows for the quantification of metal ions at trace levels, which is crucial in environmental monitoring and safety assessments .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of heteroaryl compounds and other derivatives.

- Heteroaryl Compound Synthesis : It is utilized in the synthesis of various heteroaryl compounds through reactions such as amination and coupling with boronic acids .

Case Study 1: Detection of Metal Ions

A study demonstrated the use of this compound as a fluorescent probe for detecting chromium ions. The compound exhibited enhanced fluorescence upon coordination with Cr(6+), allowing for sensitive detection methods that could be applied in environmental analysis .

Case Study 2: Synthesis of Complex Aromatic Compounds

Research involving the synthesis of dibenzo[a,c]phenazine derivatives highlighted the role of this compound as a precursor. The compound underwent various reactions leading to high yields of complex aromatic systems, showcasing its versatility in synthetic applications .

Wirkmechanismus

The mechanism by which 1-Bromophenanthrene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process .

Vergleich Mit ähnlichen Verbindungen

1-Bromophenanthrene can be compared with other brominated phenanthrene derivatives, such as 9-Bromophenanthrene and 3-Bromophenanthrene. These compounds share similar structures but differ in the position of the bromine atom, which affects their reactivity and applications . For example:

9-Bromophenanthrene: Used in similar reactions but has different reactivity due to the bromine position.

3-Bromophenanthrene: Also used in organic synthesis but may have different physical and chemical properties.

This compound is unique due to its specific bromine position, which influences its reactivity and the types of reactions it can undergo.

Biologische Aktivität

1-Bromophenanthrene is a halogenated derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention in scientific research due to its potential biological activities, including its role in photophysical properties and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C₁₄H₉Br

- Molecular Weight : 257.125 g/mol

- CAS Number : 51958-51-1

- Solubility : Soluble in DMSO, sparingly soluble in water.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Fluorescence Properties :

- This compound exhibits fluorescence under UV light, making it useful as a fluorescence probe in analytical chemistry. Its fluorescence characteristics can be influenced by the solvent environment and concentration, which is critical for its application in detecting trace amounts of other substances .

-

Singlet Oxygen Generation :

- Research has demonstrated that this compound can generate singlet oxygen (), which is important for photodynamic therapy applications. The singlet oxygen quantum yield of this compound was measured using 1,3-diphenylisobenzofuran (DPBF) as a scavenger, indicating its potential utility in therapeutic contexts where reactive oxygen species play a role .

- Toxicological Aspects :

Table 1: Summary of Biological Activities

Case Study: Photodynamic Applications

In a study investigating the photodynamic properties of this compound, it was found that under specific conditions, the compound could effectively generate singlet oxygen, leading to cell apoptosis in cancer cells when exposed to light activation. This finding suggests potential applications in targeted cancer therapies, where singlet oxygen can induce cell death selectively in malignant cells while minimizing damage to surrounding healthy tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of phenanthrene or related compounds. Recent advancements have introduced palladium-catalyzed methods for synthesizing phenanthrene derivatives, expanding the scope for functionalization and potential biological applications .

Eigenschaften

IUPAC Name |

1-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXEFKYMBTAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552850 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51958-51-1 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a convenient preparation method for 1-Bromophenanthrene?

A1: While the provided abstract [] does not delve into the specific applications of this compound, it highlights the importance of a "convenient preparation." This suggests that this compound likely serves as a valuable building block or intermediate in various chemical syntheses. A convenient preparation method would facilitate easier access to this compound, potentially leading to advancements in research areas that rely on its use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.